(3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid
Overview
Description
(3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C10H11BN2O3S and a molecular weight of 250.09 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked to a dihydrothiazolyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with 2-isothiocyanato-4,5-dihydrothiazole under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile, and requires careful temperature control to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: (3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates under specific conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology: The boronic acid group can interact with active sites of enzymes, making it a useful tool in studying enzyme mechanisms .
Medicine: In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The ability of boronic acids to inhibit proteases and other enzymes makes them candidates for drug development .
Industry: Industrially, this compound can be used in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of (3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the carbamoyl and dihydrothiazolyl groups, making it less specific in its interactions.
(4-Carbamoylphenyl)boronic acid: Similar but lacks the dihydrothiazolyl moiety, affecting its binding properties.
(3-(Carbamoyl)phenyl)boronic acid: Similar but lacks the dihydrothiazolyl group, impacting its reactivity and specificity.
Uniqueness: (3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid is unique due to the presence of both the carbamoyl and dihydrothiazolyl groups, which enhance its specificity and reactivity in various chemical and biological contexts .
Properties
IUPAC Name |
[3-(4,5-dihydro-1,3-thiazol-2-ylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O3S/c14-9(13-10-12-4-5-17-10)7-2-1-3-8(6-7)11(15)16/h1-3,6,15-16H,4-5H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXDTFJXMNWUFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=NCCS2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657340 | |
Record name | {3-[(4,5-Dihydro-1,3-thiazol-2-yl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871333-06-1 | |
Record name | {3-[(4,5-Dihydro-1,3-thiazol-2-yl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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